molecular formula C8H9ClFNO B1390562 6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride CAS No. 1210247-51-0

6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Cat. No. B1390562
M. Wt: 189.61 g/mol
InChI Key: VMPQDXMPPNCWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride” is a chemical compound with the CAS Number: 1210247-51-0 . It has a molecular weight of 189.62 . The IUPAC name for this compound is 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8FNO.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Herbicidal Applications

  • 6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives, including flumioxazin, are used as herbicides, specifically as inhibitors of protoporphyrinogen oxidase (protox) (Huang et al., 2005).
  • These compounds are noted for their high efficacy and broad-spectrum activity against weeds, with some derivatives showing comparable or superior herbicidal activity to established protox-inhibiting herbicides (Huang et al., 2006), (Wang et al., 2017).

Synthesis and Chemical Applications

  • Novel synthetic methods for these compounds have been developed, providing more economical and commercially viable routes for their production (Hai, 2007).
  • The compounds have been synthesized using various chemical techniques, showcasing their chemical versatility and potential for modification (Xiaoguang & Du-lin, 2005), (Lin et al., 2016).

Medicinal and Biological Applications

  • Some derivatives of 6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine have been investigated for their potential in medicinal chemistry, such as acting as 5-HT6 receptor antagonists (Zhao et al., 2007).
  • They have also been explored for anti-inflammatory activity, with some derivatives showing promising results in vivo (Li et al., 2016).

Other Applications

  • These compounds have been used in the development of new classes of nonsteroidal progesterone receptor antagonists (Zhang et al., 2002).
  • They have been involved in studies exploring their role in thromboxane A2 receptor antagonism and prostacyclin receptor agonism, relevant in anti-thrombotic and cardiovascular applications (Ohno et al., 2006).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 2 . It is considered combustible, acutely toxic, and can cause chronic effects . The safety information pictograms indicate that it is a warning (GHS07) and the hazard statements are H315, H319, H335 .

properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPQDXMPPNCWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Reactant of Route 2
Reactant of Route 2
6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Reactant of Route 3
6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Reactant of Route 4
6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Reactant of Route 5
6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Reactant of Route 6
6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.